2-Chloroaniline-15N
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Overview
Description
2-Chloroaniline is a chemical compound used in various industries such as polymer, rubber, and pharmaceutical . It has a CAS number of 95-51-2, a molar mass of 127.57 g/mol, and a chemical formula of 2-(Cl)C₆H₄NH₂ .
Physical And Chemical Properties Analysis
2-Chloroaniline is a liquid at room temperature with a refractive index of n20/D 1.588. It has a boiling point of 208-210 °C (lit.) and is soluble in water (5.13 g/L at 20 °C). Its density is 1.213 g/mL at 25 °C (lit.) .Scientific Research Applications
Proton Magnetic Resonance Spectroscopy :
- 2-Chloroaniline-15N has been utilized in proton magnetic resonance (p.m.r.) spectroscopy. Researchers observed the p.m.r. spectra of 2-chloroaniline and this compound under different conditions to determine long-range couplings of amino protons to all ring protons. The study provided insights into the nonplanarity of the amino group and the coupling constants between ring protons and 15N (R. Wasylishen & T. Schaefer, 1971).
Pollutant Degradation in Wastewater Treatment :
- This compound has been investigated in the context of pollutant degradation in chemical wastewater treatment. Ionizing radiation technology has been used to study its degradation mechanism and evaluate solution toxicity (S. Wang & J. Wang, 2021).
- Sequential reductive dehalogenation of chloroanilines by microorganisms in polluted aquifers under methanogenic conditions has also been explored. This research suggests potential bioremediation approaches for environments contaminated with such chemicals (E. Kuhn & J. Suflita, 1989).
Photo-Induced Decomposition :
- Studies on the photo-induced decomposition of 2-chloroaniline in aqueous solutions have been conducted. This research contributes to understanding the efficient methods for degrading pollutants in water (E. K. Winarno & N. Getoff, 2002).
Toxicological Studies :
- Toxicological investigations have used this compound to study tissue distribution, subcellular localization, and covalent binding in rats, which helps understand its organ-directed toxicity (L. Dial, D. Anestis, S. Kennedy, & G. Rankin, 1998).
Molecular Interaction Studies :
- The compound has been used in molecular interaction studies, for example, to understand the intermolecular interactions between 2-chloroaniline and substituted ethanols (M. C. Sekhar, M. Gowrisankar, A. Venkatesulu, & K. Reddy, 2016).
Safety and Hazards
Future Directions
Recent research has focused on the applications of substituted polyanilines, including 2-Chloroaniline, in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials . The development of poly(2-chloroaniline)/copper nanocomposites, which have better antibacterial properties than poly(2-chloroaniline), is another promising direction .
Mechanism of Action
Target of Action
2-Chloroaniline-15N, also known as 2-chloro(15N)aniline, is a chemical compound that belongs to the class of aromatic amines . It primarily targets the amino protons in its molecular structure . These amino protons play a crucial role in the compound’s interaction with other molecules and its subsequent biochemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its amino protons. The Proton Magnetic Resonance (p.m.r.) spectra of 2-Chloroaniline and this compound in benzene and toluene solutions have been analyzed under conditions where the amino protons are exchanging intermolecularly . In all situations, fast rotation about the C-N bond evidently occurs . This interaction results in changes in the compound’s structure and properties, influencing its biochemical activity .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of chloroaniline. A novel degradation pathway of chloroaniline in Diaphorobacter sp. PCA039 entails initial hydroxylation . This process involves the conversion of chloroaniline into other compounds through a series of biochemical reactions . The downstream effects of these reactions can influence various biological processes, including the metabolism of other compounds .
Pharmacokinetics
The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is soluble in water, which can impact its bioavailability .
Result of Action
The result of the action of this compound at the molecular and cellular level involves changes in the structure and properties of the compound. This includes the rotation about the C-N bond and the exchange of amino protons . These changes can influence the compound’s biochemical activity and its interaction with other molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its distribution and bioavailability . Additionally, the compound’s degradation in water by ozonation, as well as by photolysis (UV-light of 254 nm) and radiolysis (γ-rays) in the presence of ozone, has been investigated . These environmental factors can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that 2-Chloroaniline-15N plays a role in various biochemical reactions
Cellular Effects
It is known that this compound influences cell function
Molecular Mechanism
It is known that it exerts its effects at the molecular level . This includes potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 2-Chloroaniline degrades in water by ozonation as well as by photolysis (UV-light of 254 nm) and radiolysis (γ-rays) in the presence of ozone .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
It is known that 2-Chloroaniline can be biodegraded through a pathway that involves initial hydroxylation .
Transport and Distribution
It is known that 2-Chloroaniline accumulates mainly in the liver .
Subcellular Localization
It is known that 2-Chloroaniline and this compound in benzene and toluene solutions are analyzed at 60 and 100 MHz under conditions where the amino protons are exchanging intermolecularly .
properties
IUPAC Name |
2-chloro(15N)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRQHGQIJBRMN-VJJZLTLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What structural information about 2-chloroaniline-15N can be derived from its proton magnetic resonance spectrum?
A1: The proton magnetic resonance (PMR) spectrum of this compound, analyzed at varying temperatures and solvents, provides valuable information about its structure []. Key findings include:
- Non-planarity of the amino group: The long-range couplings observed between the amino protons and all ring protons, combined with the one-bond 15N–H couplings and two-bond H–H couplings within the amino group, suggest a non-planar geometry for the -NH2 group [].
- Fast rotation around the C-N bond: The spectra indicate fast rotation around the carbon-nitrogen bond in this compound, even at low temperatures [].
- Coupling constants: The study successfully determined the signs and magnitudes of coupling constants, including long-range couplings between amino protons and ring protons, as well as couplings between ring protons and the 15N atom []. This data provides valuable insights into the electronic environment and interactions within the molecule.
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